molecular formula C12H9FN2O3 B8562923 4-[(4-Fluorophenyl)methoxy]-3-nitropyridine CAS No. 882680-92-4

4-[(4-Fluorophenyl)methoxy]-3-nitropyridine

Cat. No.: B8562923
CAS No.: 882680-92-4
M. Wt: 248.21 g/mol
InChI Key: IHPUKWONKZIGLM-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methoxy]-3-nitropyridine is a useful research compound. Its molecular formula is C12H9FN2O3 and its molecular weight is 248.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

882680-92-4

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-nitropyridine

InChI

InChI=1S/C12H9FN2O3/c13-10-3-1-9(2-4-10)8-18-12-5-6-14-7-11(12)15(16)17/h1-7H,8H2

InChI Key

IHPUKWONKZIGLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=NC=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-nitropyridine (2.0 g, 12.62 mmol) prepared in Step 1 of Preparation 1 was added to a suspension of 4-fluorobenzyl alcohol (2.04 ml, 18.92 mmol), potassium carbonate (1.74 g, 12.62 mmol), and potassium hydroxide (2.38 g, 50.48 mmol) in anhydrous toluene (100 ml). A catalytic amount of tris[2-(2-methoxyethoxy)ethyl]amine was added to the reaction mixture, which was then stirred for 1 hour at room temperature. The reaction mixture was filtered and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/1, (v/v)) to give the titled compound as a white solid (2.5 g, 86.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86.3%

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